molecular formula C13H17F2N3OS B13427225 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

Cat. No.: B13427225
M. Wt: 301.36 g/mol
InChI Key: LNXOUMUIRMAHEG-REZTVBANSA-N
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Description

1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a tert-butyl group, a difluorohydroxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea typically involves the reaction of tert-butyl isothiocyanate with an appropriate aldehyde or ketone derivative of 3,5-difluoro-2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the thiourea linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The difluorohydroxyphenyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]urea
  • 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]guanidine
  • 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]carbamate

Comparison: Compared to these similar compounds, 1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. The difluorohydroxyphenyl group also contributes to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17F2N3OS

Molecular Weight

301.36 g/mol

IUPAC Name

1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C13H17F2N3OS/c1-7(17-18-12(20)16-13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,18,20)/b17-7+

InChI Key

LNXOUMUIRMAHEG-REZTVBANSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC(C)(C)C)/C1=C(C(=CC(=C1)F)F)O

Canonical SMILES

CC(=NNC(=S)NC(C)(C)C)C1=C(C(=CC(=C1)F)F)O

Origin of Product

United States

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